molecular formula C10H16N2O3S B1266781 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide CAS No. 25797-78-8

5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide

Cat. No. B1266781
CAS RN: 25797-78-8
M. Wt: 244.31 g/mol
InChI Key: OAXALELBVDDFOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides, including derivatives with complex substituents, are typically synthesized through reactions involving sulfonamide groups with various reagents. For instance, N-alkylation and aminohydroxylation reactions are common for introducing specific functional groups into the sulfonamide scaffold, offering pathways to derivatives with tailored properties (Hamasharif et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamides can be elucidated using X-ray crystallography, providing detailed insights into the arrangement of atoms and the geometry of the molecule. Such structural analyses reveal the presence of hydrogen bonding and other intermolecular interactions that influence the compound's stability and reactivity (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, including aminohydroxylation and N-alkylation, leading to the formation of complex structures. These reactions are pivotal for modifying the chemical properties of sulfonamides for specific applications, such as pharmaceuticals and materials science (Hamasharif et al., 2017).

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • A study explored zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy in cancer treatment. This compound exhibited promising properties as a Type II photosensitizer, indicating potential for cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • Sulfonamide-focused libraries, including derivatives of benzenesulfonamide, were studied for their antitumor properties. Two compounds, demonstrating potent cell cycle inhibitory effects, advanced to clinical trials, highlighting their potential in cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
  • Synthesis of sulfonamide derivatives, such as dialkyl 5-(4-toluenesulfonamido)-2-hydroxy-4,6-dimethylisophthalates, indicated their potential as biologically active compounds, which could include antitumor properties (Povarov, Shilenkov, Peterson, Suboch, & Tovbis, 2019).

Inhibition of Carbonic Anhydrase Isoforms

  • Benzenesulfonamide containing isoxazole compounds were found to be effective inhibitors of human carbonic anhydrase isoforms, highlighting their potential in medical applications, such as treating glaucoma and neuropathic pain (Altug et al., 2017).

Structure and Molecular Kinetics

  • Research on the synthesis and structural characterization of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into their molecular and electronic structures, which could have implications in various scientific applications (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and usage. Unfortunately, specific safety data for 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide is not available .

Future Directions

The future directions of a compound refer to potential applications or areas of research. Unfortunately, specific information on the future directions of 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide is not available .

properties

IUPAC Name

5-amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7-5-9(11)6-10(8(7)2)16(14,15)12-3-4-13/h5-6,12-13H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXALELBVDDFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067151
Record name Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-
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Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide

CAS RN

25797-78-8
Record name 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-
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Record name Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-
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Record name Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-N-(2-hydroxyethyl)-2,3-xylenesulphonamide
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